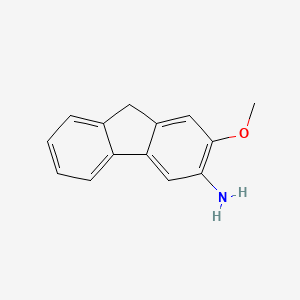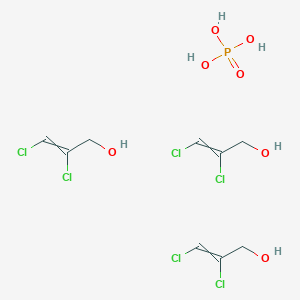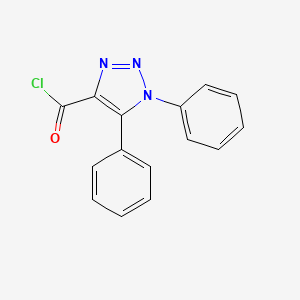
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The 1,2,3-triazole moiety is particularly valued for its stability and ability to participate in a variety of chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) iodide and proceeds under mild conditions to give high yields of the desired triazole product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow conditions. Copper-on-charcoal is often used as a heterogeneous catalyst to facilitate the reaction . This method allows for the efficient production of large quantities of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride with minimal waste .
化学反応の分析
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in the cycloaddition reaction.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
Amides and Esters: Formed from substitution reactions involving the carbonyl chloride group.
科学的研究の応用
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: Used in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex molecules.
作用機序
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride involves its ability to form stable triazole rings through cycloaddition reactions. The triazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects . The carbonyl chloride group also allows for further functionalization, making it a valuable intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: Another class of triazoles with similar properties but different reactivity patterns.
Imidazoles: Share some structural similarities but have different chemical and biological properties.
Uniqueness
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is unique due to its combination of a triazole ring and a carbonyl chloride group, which allows for a wide range of chemical reactions and applications .
特性
CAS番号 |
52187-91-4 |
|---|---|
分子式 |
C15H10ClN3O |
分子量 |
283.71 g/mol |
IUPAC名 |
1,5-diphenyltriazole-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClN3O/c16-15(20)13-14(11-7-3-1-4-8-11)19(18-17-13)12-9-5-2-6-10-12/h1-10H |
InChIキー |
OBMXKZRDQHHYDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
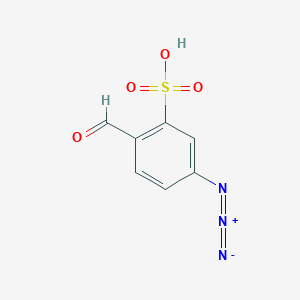
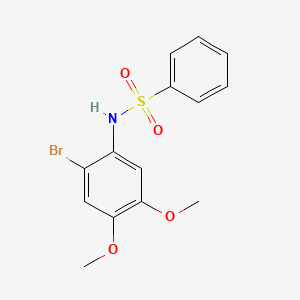
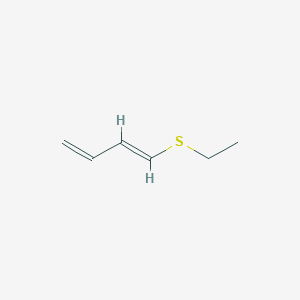
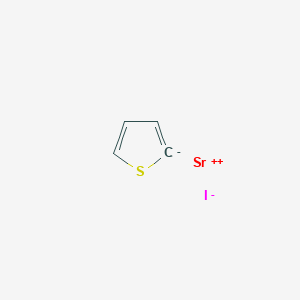
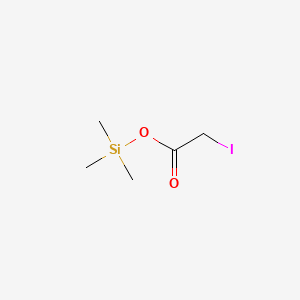
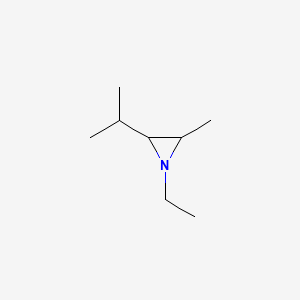
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
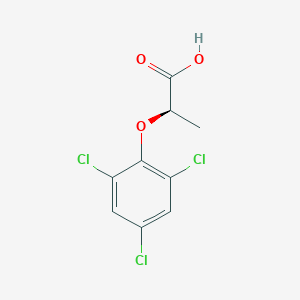
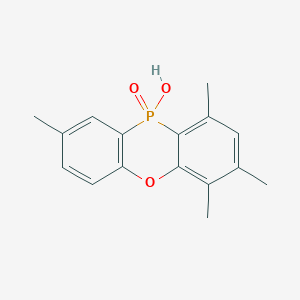
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
